![molecular formula C9H4ClN3O2 B1391033 4-Chloropyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-ol CAS No. 1198475-28-3](/img/structure/B1391033.png)
4-Chloropyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antitumor Activity
4-Chloropyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-ol derivatives have been explored for their potential in cancer treatment. Research has demonstrated the synthesis of new amino derivatives of pyrido3',2':4,5thieno[3,2-d]pyrimidines, some of which showed pronounced antitumor activity. These activities were influenced by the nature of the amine fragments in the compound structure (Sirakanyan et al., 2019).
Anticonvulsive Properties
Compounds derived from this compound have shown promising results in anticonvulsive applications. Specifically, 7-amino derivatives of cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidines have been synthesized and identified for their anticonvulsant properties (Sirakanyan et al., 2013).
Antimicrobial Activity
Several derivatives of this compound have been investigated for their antimicrobial potential. Research indicates that certain synthesized compounds exhibit significant antibacterial and antifungal activities, with varying effects on different bacterial and fungal strains (Sirakanyan et al., 2020).
Phosphodiesterase Type 4 Inhibitors
This class of compounds has been explored for its role as phosphodiesterase type 4 (PDE4) inhibitors. This is particularly significant in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The structure-activity relationships within this series are crucial for increasing the potency of these compounds on the enzyme (Taltavull et al., 2011).
Synthesis of New Heterocyclic Systems
The reactivity of this compound derivatives has led to the synthesis of new heterocyclic systems. These include thiazolo[3,2-a]pyrimidines and pyrimido[2,1-b]thiazines, expanding the range of potential applications in various medicinal and chemical contexts (Sirakanyan et al., 2015).
Ser/Thr Kinase Inhibitors
Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against serine/threonine kinases. These compounds have potential therapeutic applications in cancer treatment due to their ability to inhibit specific kinases (Deau et al., 2013).
Propriétés
IUPAC Name |
6-chloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,6,10,12-pentaen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3O2/c10-7-6-5(12-9(14)13-7)4-2-1-3-11-8(4)15-6/h1-3H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUZMWVIBKXLNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC3=C(NC(=O)N=C23)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



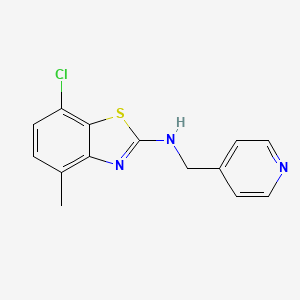
![N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine](/img/structure/B1390951.png)

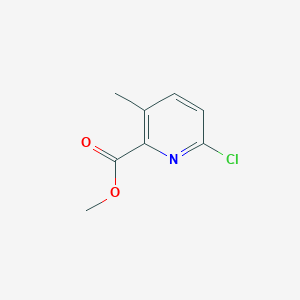


![5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1390965.png)
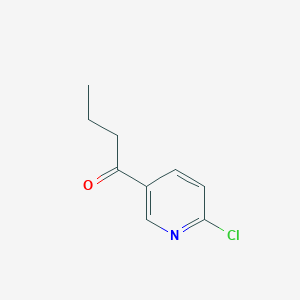

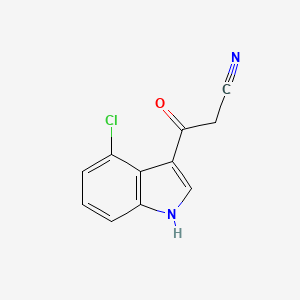
![N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea](/img/structure/B1390969.png)
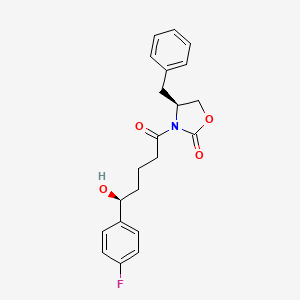
![5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid](/img/structure/B1390972.png)
![[(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid](/img/structure/B1390973.png)